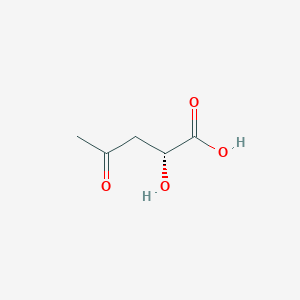

(2R)-2-hydroxy-4-oxopentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

150337-73-8 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

(2R)-2-hydroxy-4-oxopentanoic acid |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

QTSNVMMGKAPSRT-SCSAIBSYSA-N |

SMILES |

CC(=O)CC(C(=O)O)O |

Isomeric SMILES |

CC(=O)C[C@H](C(=O)O)O |

Canonical SMILES |

CC(=O)CC(C(=O)O)O |

Synonyms |

Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI) |

Origin of Product |

United States |

Chemical Profile

A comprehensive understanding of a chemical compound begins with its fundamental identification and structural details.

| Identifier | Value |

| IUPAC Name | (2R)-2-hydroxy-4-oxopentanoic acid |

| Synonyms | Information not available in search results. |

| CAS Registry Number | 54031-97-9 nih.gov |

| Chemical Formula | C5H8O4 nih.gov |

| Molecular Weight | 132.11 g/mol nih.gov |

| Canonical SMILES | CC(=O)CC@HO |

Physicochemical Properties

The physical and chemical properties of (2R)-2-hydroxy-4-oxopentanoic acid dictate its behavior in various environments and are crucial for its handling and analysis.

| Property | Value |

| Physical State | Solid nih.gov |

| Melting Point | 181 °C nih.gov |

| Boiling Point | Information not available in search results. |

| Solubility | Information not available in search results. |

| pKa | Information not available in search results. |

Spectroscopic Data

Spectroscopic techniques are instrumental in confirming the structure and purity of a chemical compound.

| Details | |

| ¹H NMR | Detailed proton NMR data is not readily available in the provided search results. |

| ¹³C NMR | While specific peak assignments for (2R)-2-hydroxy-4-oxopentanoic acid are not detailed, general ¹³C NMR spectra for related compounds are available, suggesting the types of carbon environments present. np-mrd.orgrsc.orgrsc.org |

| Mass Spectrometry | The exact mass is reported as 132.04225873 Da. nih.gov |

Academic and Research Applications of 2r 2 Hydroxy 4 Oxopentanoic Acid

Utility in Chiral Synthesis and Organic Chemistry

The principles of chiral synthesis heavily rely on the use of enantiomerically pure starting materials, reagents, and catalysts to control the stereochemical outcome of a reaction. Molecules like (2R)-2-hydroxy-4-oxopentanoic acid, possessing a defined stereocenter, are theoretically ideal for such purposes.

Application as a Chiral Reagent in Asymmetric Synthesis

In theory, this compound could serve as a chiral reagent, where its inherent chirality would influence the formation of new stereocenters in a prochiral substrate. The hydroxyl and carboxylic acid functionalities could act as directing groups, coordinating to metal centers or interacting with substrates through hydrogen bonding to create a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. Despite this potential, a thorough search of chemical databases and research publications did not yield any specific examples or studies where this compound has been employed as a chiral reagent in asymmetric synthesis. The broader field of asymmetric synthesis has seen the use of other chiral hydroxy acids, but research has not yet extended to this particular molecule.

Precursor for the Synthesis of Enantiomerically Enriched Compounds

The transformation of this compound into other valuable, enantiomerically enriched compounds is a plausible application. The existing stereocenter could be preserved while the other functional groups—the ketone and the carboxylic acid—are chemically modified. For instance, reduction of the ketone would lead to a chiral diol, and various modifications of the carboxylic acid could yield a range of chiral derivatives. However, the scientific literature does not currently contain reports of this compound being used as a precursor for the synthesis of other enantiomerically enriched compounds.

Building Block in Complex Organic Molecule Construction

Chiral molecules derived from the "chiral pool" are fundamental starting materials in the total synthesis of complex natural products and pharmaceuticals. The defined stereochemistry of this compound makes it a theoretical candidate for a chiral building block. Its carbon skeleton and functional groups could be incorporated into a larger, more complex target molecule, transferring its chirality to the final product. While the use of other chiral hydroxy acids as building blocks is well-documented, there is no available research demonstrating the application of this compound in the construction of complex organic molecules.

Enzyme Substrate and Mechanistic Studies

The stereospecificity of enzymes makes chiral molecules invaluable tools for investigating their function, specificity, and reaction mechanisms.

Investigation of Enzyme Catalysis and Specificity

This compound could theoretically be used as a substrate to probe the active sites of various enzymes, such as dehydrogenases, reductases, or other metabolic enzymes. By comparing the enzymatic processing of the (2R)-enantiomer with its (2S)-counterpart, researchers could gain insights into the steric and electronic requirements of the enzyme's active site. Such studies are crucial for understanding enzyme function and for the development of enzyme inhibitors. Nevertheless, a review of the biochemical and enzymology literature reveals an absence of studies that have utilized this compound for the investigation of enzyme catalysis and specificity.

Elucidation of Stereochemical Control in Biotransformation Reactions

Biotransformation reactions, which employ whole cells or isolated enzymes to perform chemical transformations, are a cornerstone of green chemistry. The use of enantiomerically pure substrates is critical for understanding and optimizing the stereochemical control exerted by these biocatalysts. By observing the products formed from the biotransformation of this compound, scientists could elucidate the stereochemical preferences of the enzymes involved. This knowledge is vital for designing new biocatalytic processes for the production of valuable chiral compounds. To date, however, no published research has focused on the use of this compound to elucidate stereochemical control in biotransformation reactions.

Development of Stereocomplementary Aldolases

The synthesis of chiral molecules with defined stereocenters is a significant challenge in organic chemistry. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases are powerful biocatalysts for forming carbon-carbon bonds with the creation of two new stereocenters. researchgate.net Research in this area often focuses on identifying and engineering pairs of stereocomplementary aldolases, which catalyze the same type of reaction but yield opposite stereoisomers.

A prominent example of such a pair is L-rhamnulose-1-phosphate aldolase (B8822740) (RhuA) and L-fuculose-1-phosphate aldolase (FucA). csic.esnih.govebi.ac.uk Both are Class II aldolases that use a divalent metal ion, typically Zn²⁺, to catalyze the reversible aldol (B89426) addition between DHAP and an aldehyde acceptor. ebi.ac.ukresearchgate.net Their value lies in their opposing stereoselectivity:

L-rhamnulose-1-phosphate aldolase (RhuA) typically produces an aldol product with (3R, 4S) configuration (an L-threo diol). researchgate.netcsic.es

L-fuculose-1-phosphate aldolase (FucA) typically produces an aldol product with (3R, 4R) configuration (a D-erythro diol). researchgate.netcsic.es

This stereocomplementarity has been harnessed in multi-enzyme cascade reactions to synthesize a variety of complex molecules, such as novel nitrocyclitols, which would be difficult to produce via traditional chemical methods. csic.es While the direct synthesis of this compound using these specific aldolases is not documented, the principles guiding their development are central to the field of biocatalytic synthesis. The creation of enzyme toolkits with predictable and opposing stereochemical outcomes is essential for producing specific, optically pure compounds like this compound. Further research, potentially involving the directed evolution of existing aldolases, could lead to biocatalysts tailored for the synthesis of such α-hydroxy-γ-keto acids. researchgate.net

Elucidation of Biosynthetic Pathways

Understanding where and how a molecule is produced in nature is fundamental to biochemistry. While the specific biosynthetic pathway for this compound is not fully elucidated, research into related compounds in microorganisms and plants provides significant context.

In bacteria, pathways for the metabolism of sugars often involve 2-keto-3-deoxy acid intermediates, which are structurally related to 2-hydroxy-4-oxopentanoic acid. For example, some bacteria like Azospirillum brasilense utilize a non-phosphorylative pathway to metabolize L-arabinose. nih.gov This pathway proceeds through the intermediate L-2-keto-3-deoxyarabonate (L-KDA). nih.gov This intermediate can then be processed in one of two ways:

The Dahms Pathway: L-KDA is cleaved by an aldolase into pyruvate (B1213749) and glycolaldehyde. nih.gov

The Weimberg Pathway: L-KDA is dehydrated to form α-ketoglutaric semialdehyde, which is then oxidized to α-ketoglutarate, an intermediate of the central TCA cycle. berkeley.edu

The existence of these pathways demonstrates established metabolic routes for the synthesis and degradation of keto-acids in microbes. Furthermore, an isomer, 4-hydroxy-2-oxopentanoic acid, has been identified as an intermediate in the degradation pathway of allylglycine and cis-crotylglycine in Pseudomonas putida. wikipedia.org It is formed via the decarboxylation of 4-oxalocrotonate and is subsequently cleaved by 4-hydroxy-2-oxovalerate aldolase into pyruvate and acetaldehyde (B116499). wikipedia.org The identification of 2-hydroxy-4-oxopentanoic acid in fermented beverages suggests it is a product of yeast metabolism, though its precise origin in that context requires further investigation. mdpi.com

Development of Novel Chemical Synthesis Methodologies

Chemoenzymatic Synthesis: This approach combines chemical steps with highly selective biological transformations. A powerful strategy involves the enzymatic reduction of a 2-keto acid precursor. For instance, various lactate (B86563) dehydrogenases (LDH) and engineered D-hydroxyisocaproate dehydrogenase have been used to reduce N-protected (S)-4-amino-2-oxopentanoic acid to the corresponding (2R)-hydroxy acid with high diastereoselectivity and yield. acs.org This chemoenzymatic, single-pot process highlights a viable route to chiral 2-hydroxy acids from readily available amino acid precursors. acs.org

Biocatalysis: Enzymes can be used directly as catalysts. Dehydrogenases, in particular, are well-suited for the synthesis of chiral 2-hydroxy acids from their corresponding 2-keto acids. google.comnih.gov For example, a stable L-lactate dehydrogenase from duck ε-crystallin has been used to synthesize (S)-2-hydroxy acids with high yield and optical purity. nih.gov By selecting a dehydrogenase with the appropriate stereoselectivity (i.e., one that produces the (R)-isomer), this method could be adapted for the synthesis of the target compound.

Chiral Pool Synthesis: This classic strategy utilizes readily available, inexpensive chiral molecules as starting materials. For example, the asymmetric synthesis of 2-arylpropionic acids has been achieved with high stereoselectivity using simple chiral alcohols like ethyl lactate or pantolactone to react with ketene (B1206846) intermediates. acs.org A similar approach could potentially be devised starting from a suitable chiral precursor to construct this compound.

Research in Biological Systems (Non-Human Clinical Focus)

The role of this compound and its isomers in microbial metabolism is an active area of research. As previously mentioned, the isomer 4-hydroxy-2-oxopentanoic acid is a known intermediate in the catabolism of specific amino acid analogues in Pseudomonas putida F1. wikipedia.orgnih.gov The enzyme responsible, 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase, catalyzes the cleavage of 2-keto-4-hydroxy acids. nih.gov

Research on various bacteria has uncovered diverse pathways for processing structurally similar keto- and hydroxy-acids. The Weimberg and Dahms pathways for pentose (B10789219) degradation in bacteria like Cupriavidus necator and Pseudomonas putida demonstrate the central role of enzymes like 2-keto-3-deoxy-L-arabinonate dehydratase, which are highly specific for their respective stereoisomers. berkeley.edu Furthermore, some bacteria possess 2-keto-3-deoxysugar acid aldolases that reversibly cleave these intermediates into pyruvate and an aldehyde, highlighting the modularity of microbial metabolism. nih.gov The identification of the related compound (S)-4-hydroxy-2-oxopentanoic acid as an Escherichia coli metabolite further underscores the presence of such molecules in common microbial systems. ebi.ac.uk

In plants, 2-hydroxy acids (2HAs) are integral components of primary metabolism. nih.govnih.govbioone.org While a specific role for this compound has not yet been defined, the functions of other 2HAs in model organisms like Arabidopsis thaliana provide a framework for its potential involvement. nih.govnih.govresearchgate.net

Plant 2HAs are involved in a variety of fundamental cellular processes. They are typically interconverted with their corresponding 2-keto acids by dehydrogenases or oxidases. nih.govbioone.org The presence of a stereocenter at the C2 position means that D- and L-stereoisomers are often metabolized by distinct, stereospecific enzymes. nih.govbioone.org Aldehyde dehydrogenases (ALDHs) are also crucial, as they catalyze the oxidation of reactive aldehydes to their corresponding carboxylic acids, playing a role in detoxification and metabolic signaling. researchgate.net Given the structural features of this compound, it could potentially intersect with these known pathways, perhaps as a substrate for a specific dehydrogenase or as a product of amino acid or carbohydrate catabolism.

The presence and function of small molecules in food systems are critical for flavor, stability, and quality. Research has identified 2-hydroxy-4-oxopentanoic acid as a compound formed during the fermentation of beer wort. This indicates that it is a metabolic byproduct of brewing yeasts, such as Saccharomyces cerevisiae or other non-Saccharomyces strains used in brewing. mdpi.com

Future Research Directions and Challenges

Optimization and Scale-Up of Stereoselective Production Routes

The economical and efficient production of enantiomerically pure (2R)-2-hydroxy-4-oxopentanoic acid is a primary obstacle to its widespread application. Future research will need to focus on the optimization and scale-up of stereoselective production routes, with a strong emphasis on biocatalytic methods. While chemical synthesis routes can be devised, they often suffer from the need for expensive chiral catalysts, harsh reaction conditions, and the generation of significant waste streams.

Biocatalytic approaches, utilizing enzymes or whole-cell systems, offer a greener and more specific alternative. nih.gov For instance, the stereoselective reduction of a precursor keto acid using a dehydrogenase is a promising strategy. A key challenge lies in identifying or engineering enzymes with high activity and stereoselectivity for the specific substrate. The development of continuous enzymatic processes, such as those employing membrane reactors, could significantly improve space-time yields and facilitate downstream processing, as has been demonstrated for the synthesis of other chiral hydroxy acids. nih.gov

Key Challenges in Production Scale-Up:

| Challenge | Description | Potential Solutions |

| Enzyme Stability and Activity | Maintaining enzyme performance under industrial process conditions (e.g., temperature, pH, substrate concentration). | Enzyme immobilization, protein engineering to enhance stability, use of extremophilic enzymes. |

| Cofactor Regeneration | The high cost of cofactors like NADH necessitates efficient in-situ regeneration systems. | Coupled-enzyme systems (e.g., using formate (B1220265) dehydrogenase), electrochemical regeneration. nih.gov |

| Product Inhibition | The accumulation of the final product can inhibit enzyme activity, limiting reaction rates and final titers. | In-situ product removal (e.g., through extraction or crystallization), development of product-tolerant enzymes. |

| Downstream Processing | The separation and purification of the chiral product from the reaction mixture can be complex and costly. | Optimization of extraction and chromatography methods, development of integrated bioprocessing strategies. |

In-Depth Elucidation of Undiscovered Metabolic Fates and Enzymes

The metabolic pathways involving this compound are not well-characterized. A thorough understanding of its metabolic fate is crucial for its potential applications in biotechnology and for assessing its physiological relevance. Future research should aim to identify and characterize the enzymes and metabolic routes responsible for its synthesis and degradation in various organisms.

It is known that related compounds, such as 4-hydroxy-2-oxopentanoic acid, are metabolites in certain bacterial pathways, where they are acted upon by aldolases. wikipedia.org This suggests that aldolases may also play a role in the metabolism of this compound. Furthermore, the presence of 2-hydroxyvaleric acid in human biofluids and its association with certain metabolic disorders points to the existence of metabolic pathways for short-chain hydroxy acids in humans. hmdb.ca

Unraveling these metabolic networks will require a multi-pronged approach, combining metabolomics to detect and quantify the compound and its metabolites in biological samples, with proteomics and genomics to identify the corresponding enzymes and genes. The discovery of novel enzymes that can metabolize this compound could open up new avenues for its biocatalytic production or for its use as a metabolic probe.

Expansion of Biocatalytic Applications for Diverse Chiral Products

The synthetic utility of this compound as a chiral building block is vast and largely untapped. Future research will undoubtedly focus on expanding its biocatalytic applications for the synthesis of a diverse range of high-value chiral products. Its functional groups provide multiple handles for enzymatic transformations, allowing for the creation of complex molecular architectures with high stereocontrol.

For example, the hydroxyl group can be a substrate for oxidoreductases or esterases, while the keto group can be targeted by reductases, transaminases, or aldolases. This versatility makes it a valuable precursor for the synthesis of:

Chiral diols and amino alcohols: Through the stereoselective reduction of the keto group or the amination of the keto group followed by reduction.

Chiral lactones: Via intramolecular esterification, which can be a key step in the synthesis of biologically active natural products. The biocatalytic synthesis of chiral 2-hydroxy-4-butyrolactone derivatives from related precursors highlights the potential in this area. nih.gov

Unnatural amino acids: By employing transaminases for the asymmetric amination of the keto group. Chiral amino acids are crucial components of many pharmaceuticals. nih.gov

The development of enzyme cascades, where this compound is converted through a series of enzymatic steps, will be a key strategy to access these diverse chiral products efficiently.

Development of Advanced Analytical Strategies for Comprehensive Profiling

The advancement of research into this compound is intrinsically linked to the development of robust and sensitive analytical methods for its detection, quantification, and chiral purity assessment. Future challenges in this area involve creating high-throughput and accurate analytical strategies for its comprehensive profiling in complex matrices, such as fermentation broths, cell extracts, and biological fluids.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. researchgate.net The development of novel chiral stationary phases will be crucial for achieving efficient enantioseparation of this compound and its derivatives. nih.gov Furthermore, pre-column derivatization with chiral reagents can be employed to enhance separation and detection sensitivity, particularly for mass spectrometry-based methods. jst.go.jp

The need for rapid and reliable analytical methods is especially critical for the high-throughput screening of enzyme libraries in directed evolution campaigns and for the real-time monitoring of fermentation processes. The development of biosensors or spectroscopic methods that can provide real-time information on the concentration and enantiomeric excess of the target molecule would represent a significant technological leap forward.

Key Analytical Development Areas:

| Analytical Technique | Future Research Focus |

| Chiral HPLC | Development of new chiral stationary phases with improved selectivity for hydroxy keto acids. nih.gov |

| Mass Spectrometry | Pre-column derivatization strategies for enhanced ionization and fragmentation for LC-MS/MS analysis. jst.go.jp |

| Capillary Electrophoresis | Optimization of chiral selectors and background electrolytes for high-resolution separation. researchgate.net |

| NMR Spectroscopy | Use of chiral solvating agents to enable the determination of enantiomeric purity. acs.org |

Computational Modeling for Enzyme Rational Design and Reaction Prediction

Computational approaches are poised to play a transformative role in overcoming many of the challenges associated with the production and application of this compound. Future research in computational modeling will focus on the rational design of enzymes with tailored properties and the prediction of reaction outcomes.

The de novo design of enzymes with specific catalytic activities is a long-term goal. caltech.edu More immediate applications of computational modeling include the use of techniques like molecular docking and molecular dynamics simulations to predict how mutations in an enzyme's active site will affect its substrate specificity and stereoselectivity. nih.gov This can significantly reduce the experimental effort required in directed evolution campaigns by pre-screening potential mutants in silico. nih.gov

Computational tools like FuncLib, which combines atomistic modeling with evolutionary conservation analysis, can be used to generate functional libraries of enzyme designs. nih.gov Furthermore, hybrid machine learning and atomistic modeling strategies, such as Riff-Diff, are showing promise in the design of highly active and stereoselective biocatalysts. biorxiv.org These approaches can be applied to engineer enzymes for the efficient synthesis of this compound or to design novel enzymes that can utilize it as a substrate for the production of other valuable chiral molecules.

The accurate prediction of enzyme function from its sequence and structure remains a significant challenge. Continued advancements in force fields, sampling algorithms, and the integration of machine learning with physics-based models will be essential to improve the predictive power of computational enzyme design. researchgate.net

Q & A

Q. What are the optimized synthetic routes for (2R)-2-hydroxy-4-oxopentanoic acid, and how does stereochemistry influence yield?

this compound is synthesized via stereoconservative methods to retain the R-configuration. Evidence from asymmetric synthesis protocols indicates a yield of 30% under conditions involving ethyl acetate and potassium permanganate visualization. The stereochemical integrity is confirmed using optical rotation ([α]D²⁶ = –10 in CHCl₃) and thin-layer chromatography (Rf = 0.1 in EtOAc) . Key challenges include minimizing racemization during carboxyl group activation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks are observed?

Infrared (IR) spectroscopy identifies functional groups: a broad O–H stretch at 3359 cm⁻¹, and two carbonyl stretches at 1743 cm⁻¹ (ketone) and 1715 cm⁻¹ (carboxylic acid). Mass spectrometry (MS) shows a molecular ion at m/z 186 (3% abundance) and fragment ions at m/z 168 (dehydration) and 122 (C–C cleavage). These data validate the compound’s structure and purity .

Advanced Research Questions

Q. How do structural modifications at the 4-oxo and 2-hydroxy positions affect biological activity, particularly in receptor binding?

Derivatives like (R)-4-benzamido-5-oxopentanoic acid exhibit selective antagonism for CCK-B/gastrin receptors. Introducing electron-withdrawing groups (e.g., dichloro-substituents) enhances binding affinity, as seen in compound CR 2194 (ID₅₀ = 8.7 mg/kg in dogs). Comparative assays using [¹²⁵I]-CCK-8 binding in rat cortex membranes vs. rabbit gastric glands reveal species-specific receptor interactions, suggesting distinct CCK-B subtypes (B1 in stomach, B2 in CNS) .

Q. What experimental contradictions arise in deprotecting N-terminal vs. C-terminal derivatives of related β-hydroxy ketocarboxylic acids?

Deprotection of N-terminal analogs using standard peptide chemistry often produces unidentifiable byproducts due to β-elimination or ketone reactivity. In contrast, C-terminal derivatives achieve full deprotection in high yield (e.g., 90% for C-terminal peptides) under mild acidic conditions (e.g., TFA/CH₂Cl₂). This discrepancy necessitates orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylates) to avoid side reactions .

Q. How can researchers resolve species-dependent discrepancies in the reported activity of this compound derivatives?

Discrepancies in receptor affinity (e.g., CCK-B1 in rabbits vs. CCK-B2 in rats) are addressed using cross-species comparative studies. For example, CR 2194 shows 15.5 mg/kg IV efficacy in cats but 24.2 mg/kg oral efficacy in dogs, highlighting metabolic and receptor heterogeneity. Methodological solutions include:

- In vitro binding assays : Compare IC₅₀ values across species-specific tissue membranes.

- In vivo models : Use Heidenhain pouch dogs to isolate gastric acid secretion pathways .

Methodological Notes

- Synthesis : Prioritize asymmetric catalysis or chiral pool synthesis to maintain stereochemical purity .

- Characterization : Combine IR, MS, and polarimetry for structural validation.

- Biological Testing : Employ radioligand displacement assays (e.g., [³H]pentagastrin) and perfusion models (e.g., rat stomach) for functional activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.